molecular formula C10H12O5 B13605837 2,4-Dimethoxymandelic acid

2,4-Dimethoxymandelic acid

Cat. No.: B13605837
M. Wt: 212.20 g/mol
InChI Key: QRGCQNLAYKTTFQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxymandelic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxymandelic acid can be synthesized through the reduction of 2,4-dimethoxyphenylglyoxylic acid. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reduction techniques. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification methods.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: As mentioned, it can be synthesized through reduction reactions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: this compound itself.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxymandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxymandelic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

    Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: It could interact with specific receptors, altering cellular responses.

    Signal Transduction: It may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethoxymandelic acid
  • 2,4,5-Trimethoxymandelic acid
  • Vanillic acid
  • Syringic acid

Uniqueness

2,4-Dimethoxymandelic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

QRGCQNLAYKTTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)OC

Origin of Product

United States

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